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Compound of Interest

5-Bromo-4-chloro-2-fluorobenzoic
Compound Name: _
acid

cat. No.: B1362217

An In-depth Technical Guide to 5-Bromo-4-chloro-2-fluorobenzoic acid

Introduction

5-Bromo-4-chloro-2-fluorobenzoic acid is a halogenated aromatic carboxylic acid. Its
structural complexity and the presence of multiple reactive sites make it a significant building
block in organic synthesis. Compounds of this class, substituted benzoic acids, are crucial
intermediates in the development of novel pharmaceutical agents and advanced materials. This
guide provides a detailed structural analysis, physicochemical properties, a proposed synthesis
protocol, and expected analytical data for 5-Bromo-4-chloro-2-fluorobenzoic acid, targeting
researchers and professionals in drug development.

Physicochemical Properties

The fundamental physicochemical properties of 5-Bromo-4-chloro-2-fluorobenzoic acid are
summarized below. While experimental data for properties such as melting and boiling points
are not readily available in public literature for this specific isomer, computed values and data
from analogous structures provide a reliable estimation.
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Property Data Source

Molecular Formula C7HsBrCIFO2 [1]

Molecular Weight 253.45 g/mol [1]
5-bromo-4-chloro-2-

IUPAC Name ) ) [1]
fluorobenzoic acid

CAS Number 289038-22-8 [1]

Canonical SMILES

C1=C(C(=CC(=C1Br)Cl)F)C(=
0)0

[1]

InChl Key

GJIVIVXZNTOVQRG-
UHFFFAOYSA-N

[1]

Appearance

Predicted to be a white to off-

white solid

Melting Point

Data not available. Related
compounds like 5-bromo-2-
fluorobenzoic acid melt at 141-
145 °C and 5-bromo-2-
chlorobenzoic acid melts at
154-156 °C.

Boiling Point

Data not available.

Solubility

Predicted to be sparingly
soluble in water and soluble in
organic solvents like ethanol,
methanol, and

dichloromethane.

Synthesis and Reactivity

While a specific, documented synthesis for 5-Bromo-4-chloro-2-fluorobenzoic acid is not
widely published, a plausible and efficient route can be proposed based on established
methodologies for the halogenation of aromatic compounds. The most likely precursor is 4-
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chloro-2-fluorobenzoic acid, which can be selectively brominated at the 5-position due to the
directing effects of the existing substituents.

Proposed Synthesis Pathway

The proposed synthesis involves the electrophilic bromination of 4-chloro-2-fluorobenzoic acid.
The fluorine and chlorine atoms are ortho-, para-directing, and the carboxylic acid group is
meta-directing. The position para to the fluorine and meta to the carboxylic acid (C5) is
activated and sterically accessible, making it the most probable site for bromination.

Starting Material Reagents

N-Bromosuccinimide (NBS)
Concentrated H2SOa4

4-Chloro-2-fluorobenzoic acid

Bromination

Product

5-Bromo-4-chloro-2-fluorobenzoic acid

Click to download full resolution via product page

Caption: Proposed synthesis of 5-Bromo-4-chloro-2-fluorobenzoic acid.

Experimental Protocol: Synthesis of 5-Bromo-4-chloro-
2-fluorobenzoic acid

This protocol is a representative procedure based on the synthesis of structurally similar
compounds, such as the bromination of 2-chlorobenzoic acid.[2]

o Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a
dropping funnel, and a thermometer, add 4-chloro-2-fluorobenzoic acid (1 equivalent).
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» Dissolution: Carefully add concentrated sulfuric acid (e.g., 3-5 volumes relative to the starting
material) to the flask while stirring. Continue stirring until the starting material is completely
dissolved.

e Cooling: Cool the reaction mixture to 0-5 °C using an ice bath.

e Bromination: Add N-bromosuccinimide (NBS) (1.0-1.1 equivalents) portion-wise to the
reaction mixture, ensuring the temperature is maintained below 10 °C.

o Reaction: After the addition is complete, allow the reaction to stir at room temperature for
several hours (e.g., 4-12 hours). Monitor the reaction progress using Thin Layer
Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

e Quenching: Once the reaction is complete, slowly pour the reaction mixture onto crushed ice
with vigorous stirring.

» Precipitation and Filtration: A solid precipitate should form. Collect the solid product by
vacuum filtration.

o Washing: Wash the filter cake with cold water until the filtrate is neutral to pH paper to
remove any residual acid.

e Drying: Dry the product under vacuum at a moderate temperature (e.g., 50-60 °C) to yield
the crude 5-Bromo-4-chloro-2-fluorobenzoic acid.

« Purification: If necessary, the crude product can be further purified by recrystallization from a
suitable solvent system (e.g., ethanol/water or acetic acid/water).

Structural Analysis: Spectroscopic Data

Specific experimental spectroscopic data for 5-Bromo-4-chloro-2-fluorobenzoic acid is not
readily available. The following tables summarize the expected spectral characteristics based
on the compound's structure and data from analogous molecules.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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Predicted . .
) . Predicted Coupling .

Nucleus Chemical Shift o Assighment

Multiplicity Constants (Hz)
(3, ppm)

1H NMR ~10-13 Broad Singlet - -COOH

~8.0-8.2 Doublet J(H,F) = 6-8 H-3

~7.8-8.0 Doublet J(H,F) = 8-10 H-6

13C NMR ~165 Singlet - C=0

~160 (d) Doublet 1J(C,F) = 250 C-F

~135 (d) Doublet 4J(C,F) =3 C-Br

~132 (d) Doublet 3)(C,F)=9 C-H (C6)

~125 Singlet - C-Cl

~120 (d) Doublet 2J(C,F)=25 C-H (C3)

~118 (d) Doublet 2J(C,F) =15 C-COOH
Doublet of J(F,H3) = 6-8,

19F NMR ~(-105) to (-115) Ar-F
Doublets J(F,H6) = 8-10

Infrared (IR) Spectroscopy
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Wavenumber (cm~?) Intensity Assignment

2500-3300 Broad O-H stretch (Carboxylic acid
dimer)

1680-1710 Strong C=0 stretch (Carboxylic acid)

1550-1600 Medium C=C stretch (Aromatic ring)

1400-1450 Medium C-O-H bend

1200-1300 Strong C-O stretch

1000-1100 Strong C-F stretch

700-800 Strong C-Cl stretch

550-650 Medium C-Br stretch

Mass Spectrometry (MS)

Parameter

Expected Value/Observation

lonization Mode

Electrospray lonization (ESI) Negative

[M-H]-

m/z = 251, 253, 255

Isotopic Pattern

Characteristic pattern due to the presence of
Bromine (7°Br/#1Br = 1:1) and Chlorine (3>CI/3’Cl
= 3:1). The molecular ion cluster will be a
complex pattern reflecting these isotopic
abundances.

Analytical Workflow

A standard workflow for the analysis and quality control of a synthesized batch of 5-Bromo-4-

chloro-2-fluorobenzoic acid is outlined below.
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Caption: General analytical workflow for 5-Bromo-4-chloro-2-fluorobenzoic acid.

Applications in Drug Development

Halogenated benzoic acids are pivotal precursors in medicinal chemistry. The specific
substitution pattern of 5-Bromo-4-chloro-2-fluorobenzoic acid offers several strategic
advantages:

o Orthogonal Reactivity: The bromine atom can be readily displaced or utilized in cross-
coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the chlorine and fluorine
atoms remain intact, allowing for sequential and site-selective modifications.

e Modulation of Physicochemical Properties: The halogens influence the acidity (pKa) of the
carboxylic acid and the overall lipophilicity (logP) of the molecule, which are critical
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parameters for drug absorption, distribution, metabolism, and excretion (ADME).

» Structural Scaffolding: This compound serves as a rigid scaffold onto which other
functionalities can be built, making it an ideal starting material for constructing complex
molecules that can interact with biological targets.

Given that related compounds like 5-bromo-2-chlorobenzoic acid are key intermediates for
SGLT2 inhibitors (a class of anti-diabetic drugs), it is highly probable that 5-Bromo-4-chloro-2-
fluorobenzoic acid is explored in the synthesis of next-generation therapeutics in similar or
different disease areas.

Conclusion

5-Bromo-4-chloro-2-fluorobenzoic acid is a valuable, albeit not extensively documented,
chemical entity with significant potential in synthetic and medicinal chemistry. This guide has
provided a consolidated overview of its known properties, a scientifically sound proposed
synthesis, and a predictive analysis of its spectral characteristics. This information serves as a
foundational resource for researchers aiming to synthesize, characterize, and utilize this
compound in their scientific endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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